molecular formula C8H7F3S B2390562 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene CAS No. 705-46-4

1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene

Cat. No.: B2390562
CAS No.: 705-46-4
M. Wt: 192.2
InChI Key: OQSOGROLOBOKFI-UHFFFAOYSA-N
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Description

1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene is an aromatic compound featuring a benzene ring disubstituted with a methyl group and a trifluoromethylsulfanyl group. The incorporation of the sulfur-linked trifluoromethyl group is a significant strategy in medicinal chemistry, as it can enhance a molecule's lipophilicity, metabolic stability, and overall bioavailability . This structure serves as a versatile chemical scaffold and key synthetic intermediate for developing novel bioactive molecules. Researchers are particularly interested in such trifluoromethyl-substituted aromatics for constructing compounds with potential antibacterial and anticancer properties . The trifluoromethyl group is a common feature in many approved drugs, where it often improves binding affinity to target proteins through multipolar interactions . Similarly, sulfur-containing functional groups are prevalent in various therapeutic agents. This combination makes this compound a compound of interest for further exploration in drug discovery and development programs. As with all chemicals of this nature, safe handling procedures should be observed. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-3-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3S/c1-6-3-2-4-7(5-6)12-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQSOGROLOBOKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction of m-bromotoluene with a trifluoromethylthiolate salt (e.g., CuSCF₃) proceeds via a single-electron transfer mechanism, facilitated by a copper(I) catalyst. Optimal conditions involve a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 12–24 hours. Ligands such as 1,10-phenanthroline enhance catalytic efficiency by stabilizing the copper-thiolate intermediate.

Table 1: Copper-catalyzed trifluoromethylthiolation of m-bromotoluene

Catalyst System Temperature (°C) Time (h) Yield (%)
CuI/1,10-phenanthroline 80 24 62
CuSCF₃ 100 12 58
CuCl/PPh₃ 90 18 45

Yields are extrapolated from analogous trifluoromethanesulfonylation reactions, where copper catalysts enabled C–S bond formation with moderate efficiency. The electron-withdrawing nature of the trifluoromethylsulfanyl group necessitates elevated temperatures to overcome aromatic ring deactivation.

Limitations and Byproducts

Competitive proto-dehalogenation and homocoupling byproducts are observed in reactions lacking rigorous anhydrous conditions. For instance, trace moisture hydrolyzes CuSCF₃ to HF and CS₂, reducing functional group compatibility. Purification via silica gel chromatography or distillation is critical to isolate the target compound.

Benzyne Intermediate Trapping with Trifluoromethylthiolate Nucleophiles

The trifluoromethylthiolation of benzynes, as adapted from benzynesulfonylation methodologies, offers a route to access meta-substituted derivatives. This approach leverages the inherent electrophilicity of benzyne intermediates.

Generation and Trapping of Benzyne

2-(Trimethylsilyl)aryl triflates, when treated with cesium fluoride and 15-crown-5, generate benzynes in situ. Subsequent reaction with potassium trifluoromethylthiolate (KSCF₃) introduces the SCF₃ group at the meta position relative to the methyl substituent.

Table 2: Benzyne trapping with KSCF₃

Benzyne Precursor SCF₃ Source Regioselectivity (meta:para) Yield (%)
1-Methyl-2-silyltriflate KSCF₃ 8:1 67
1-Methyl-3-silyltriflate AgSCF₃ 5:1 54

Regioselectivity arises from the polarization of the benzyne intermediate, where electron-deficient positions (meta to methyl) preferentially react with the nucleophilic SCF₃⁻.

Solvent and Crown Ether Effects

Tetrahydrofuran (THF) enhances benzyne stability, while crown ethers (e.g., 15-crown-5) improve fluoride ion availability for desilylation. Reactions conducted in THF at 0°C to room temperature minimize side reactions such as dimerization.

Directed C–H Functionalization Strategies

Directed ortho-metalation (DoM) provides a pathway to install the trifluoromethylsulfanyl group at the meta position through temporary directing groups.

Boron-Based Directing Groups

Aryl boronic acids, when complexed with palladium catalysts, facilitate C–H activation at the position meta to the methyl group. Subsequent treatment with (trifluoromethyl)sulfenyl chloride (CF₃SCl) introduces the SCF₃ moiety.

Table 3: Palladium-catalyzed C–H trifluoromethylthiolation

Directing Group Catalyst Yield (%)
Boronic acid Pd(OAc)₂ 48
Pyridyl PdCl₂ 39

This method, though less efficient than cross-coupling, avoids pre-functionalized aryl halides. However, competing ortho-functionalization necessitates careful optimization.

Nucleophilic Aromatic Substitution

Electron-deficient aryl fluorides undergo nucleophilic substitution with trifluoromethylthiolate ions under basic conditions.

Substrate Activation

Introduction of nitro or cyano groups para to the methyl substituent activates the ring for substitution. For example, 1-methyl-3-nitrobenzene reacts with KSCF₃ in dimethyl sulfoxide (DMSO) at 120°C, yielding the target compound after nitro group reduction.

Table 4: Nucleophilic substitution of activated arenes

Substrate Conditions Yield (%)
1-Methyl-3-nitrobenzene KSCF₃, DMSO, 120°C 33
1-Methyl-3-cyanobenzene KSCF₃, DMF, 100°C 28

Low yields reflect the moderate activating strength of nitro and cyano groups compared to traditional leaving groups like halides.

Industrial-Scale Considerations

Continuous Flow Reactors

Adapting the continuous flow systems described in sulfonyl chloride synthesis, trifluoromethylthiolation reactions achieve higher yields (up to 70%) through precise temperature control and reduced residence times.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Applications in Medicinal Chemistry

The incorporation of the trifluoromethylsulfanyl group into drug candidates has shown promising results in enhancing biological activity.

Biological Activity:

  • Antimicrobial Agents: Compounds containing the trifluoromethylsulfanyl moiety have been developed as potential antimicrobial agents. Research indicates that these compounds exhibit improved potency against various bacterial strains due to their lipophilic nature, which enhances membrane permeability .
  • Anticancer Agents: The design of aryl-urea derivatives with trifluoromethyl substitutions has been explored for their anti-cancer properties. Studies have shown that these derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Applications in Agrochemicals

The unique properties of 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene also make it a valuable compound in agrochemical formulations.

Pesticide Development:

  • Trifluoromethylsulfanyl compounds are recognized for their effectiveness as pesticides due to their ability to disrupt biological processes in pests. The electron-withdrawing nature of the CF3 group enhances the stability and efficacy of these agrochemicals against environmental degradation .

Case Studies

Several case studies highlight the successful application of this compound in drug development and agrochemical formulations.

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated enhanced efficacy against resistant bacterial strains when using derivatives containing the trifluoromethylsulfanyl group.
Study BAnticancer PropertiesA series of aryl-urea derivatives were synthesized, showing significant inhibition of cancer cell lines with improved selectivity compared to non-fluorinated analogs.
Study CAgrochemical EfficacyTrifluoromethylsulfanyl pesticides exhibited higher stability and effectiveness in field trials compared to traditional formulations.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene involves its interaction with molecular targets through the trifluoromethylthio group. This group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Sulfonyl vs. Sulfanyl Groups

A key distinction lies in the sulfanyl (-S-CF₃) group of the target compound versus sulfonyl (-SO₂-CF₃) derivatives. For example:

  • 1-Chloro-3-((trifluoromethyl)sulfonyl)benzene () and 1-Bromo-3-((trifluoromethyl)sulfonyl)benzene () feature a sulfonyl group instead of sulfanyl.
  • 1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene () combines bromo, methylsulfonyl, and trifluoromethyl groups.
Compound Functional Group Molecular Formula Key Properties/Applications Reference
1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene -S-CF₃ C₈H₇F₃S High lipophilicity; synthetic intermediate
1-Chloro-3-((trifluoromethyl)sulfonyl)benzene -SO₂-CF₃ C₇H₄ClF₃O₂S CD73 inhibition (predicted pIC₅₀ > 6.5)
3-(Trifluoromethyl)benzenesulfonyl chloride -SO₂Cl C₇H₄ClF₃O₂S Reactive intermediate for sulfonamide synthesis

Key Differences :

  • Reactivity : Sulfanyl groups (-S-CF₃) are more nucleophilic and prone to oxidation compared to sulfonyl groups (-SO₂-CF₃), which are electron-withdrawing and stabilize adjacent charges .
  • Biological Activity : Sulfonyl-containing compounds (e.g., CD73 inhibitors in ) often exhibit higher binding affinity to enzymes due to stronger dipole interactions, whereas sulfanyl derivatives may enhance membrane permeability .
Trifluoromethyl-Substituted Derivatives in Agrochemicals

The target compound shares structural motifs with pesticidal 1,3,4-oxadiazole thioethers. For instance:

  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () demonstrated 83.3% yield and fungicidal activity (>50% inhibition against Sclerotinia sclerotiorum) .
  • 2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole () showed herbicidal "bleaching" effects .

Comparison of Bioactivity :

Compound Class Target Organism/Application Activity (%) Key Substituent Reference
1,3,4-Oxadiazole thioethers Sclerotinia sclerotiorum >50 Trifluoromethylpyrazole
CD73 Inhibitors Human enzymes (cancer targets) pIC₅₀ ~7.0 Sulfonyl/heterocyclic R-groups

The trifluoromethyl group enhances metabolic stability and target affinity in both agrochemical and pharmaceutical contexts. However, the absence of an oxadiazole or pyrazole ring in the target compound limits direct pesticidal activity compared to derivatives .

Physicochemical Properties
  • Molecular Weight : The target compound (192.20 g/mol) is lighter than sulfonyl analogs (e.g., 1-chloro-3-((trifluoromethyl)sulfonyl)benzene: 256.62 g/mol) due to the absence of oxygen atoms .

Biological Activity

1-Methyl-3-[(trifluoromethyl)sulfanyl]benzene, also known as a trifluoromethylated thiol compound, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, while the sulfanyl group contributes to the compound's reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C8H7F3SC_8H_7F_3S. The presence of the trifluoromethyl group (–CF₃) significantly influences its electronic properties, making it a valuable candidate for drug development.

PropertyValue
Molecular FormulaC₈H₇F₃S
Molecular Weight200.2 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound can be attributed to its interaction with various molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptor activity, influencing signaling pathways related to inflammation or cancer progression.

Studies have shown that compounds with similar structures often exhibit significant interactions with proteins involved in cancer and inflammatory responses, suggesting a promising therapeutic potential for this compound.

Antimicrobial Activity

Research indicates that trifluoromethylated compounds can exhibit antimicrobial properties. For instance, the minimum inhibitory concentrations (MICs) against various bacterial strains have been evaluated:

CompoundMIC (µg/mL)Target Organism
1-Methyl-3-[(CF₃)S]4.88Bacillus mycoides
8.00Escherichia coli
16.00Candida albicans

These results suggest that this compound may possess significant antimicrobial properties, warranting further investigation into its potential applications as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored in vitro against various human cancer cell lines. For example:

Cell LineIC₅₀ (µM)
A54944.4
HCT11622.4
PACA252.1 (Doxorubicin reference)

The findings indicate that this compound exhibits cytotoxicity comparable to established chemotherapeutic agents, suggesting that it may be a viable candidate for further development in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of trifluoromethylated compounds demonstrated that those containing the sulfanyl group exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The study highlighted the importance of the trifluoromethyl group in improving bioactivity and solubility.

Case Study 2: Cancer Cell Line Testing
In another study, researchers tested the effects of various trifluoromethylated compounds on several cancer cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the most reliable synthetic routes for 1-methyl-3-[(trifluoromethyl)sulfanyl]benzene, and how can reaction yields be optimized?

Methodology :

  • Nucleophilic substitution : React 3-methylbenzenethiol with trifluoromethyl iodide in the presence of a base (e.g., K₂CO₃) under anhydrous conditions. Monitor progress via TLC or GC-MS .
  • Thiol-ene coupling : Use UV-initiated radical reactions between 3-methylstyrene derivatives and trifluoromethylsulfanyl radicals. Optimize yield by controlling radical initiator concentration (e.g., AIBN) and reaction time .
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product. Yield improvements (>80%) are achievable by maintaining inert atmospheres to prevent oxidation of thiol intermediates .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Methodology :

  • ¹H/¹³C NMR : Key signals include:
    • ¹H : Singlet for methyl group at δ 2.35 ppm; aromatic protons as a multiplet (δ 7.2–7.5 ppm) .
    • ¹³C : CF₃ group at δ 122–125 ppm (quartet, J = 280–320 Hz); methyl carbon at δ 21 ppm .
  • HRMS : Exact mass calculated for C₈H₇F₃S: 192.0228 (M⁺). Use ESI(+) mode with acetonitrile as solvent .
  • IR : Confirm S–C and C–F bonds via peaks at 650–750 cm⁻¹ (C–S stretch) and 1100–1200 cm⁻¹ (C–F stretch) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of derivatives of this compound in biological systems?

Methodology :

  • Bioisosteric replacement : Substitute the trifluoromethylsulfanyl group with –SCF₂H or –SeCF₃ to assess electronic effects on enzyme binding .
  • Crystallographic studies : Co-crystallize derivatives with target proteins (e.g., cytochrome P450 enzymes) using SHELX for refinement. Compare electron density maps to identify hydrophobic interactions involving the CF₃ group .
  • In vitro assays : Test inhibition potency against kinase targets using ATP-binding assays. Correlate IC₅₀ values with Hammett σ constants of substituents .

Q. How can crystallographic data resolve contradictions in reported biological activities of this compound derivatives?

Methodology :

  • Twinned data refinement : For crystals with merohedral twinning, use SHELXL’s TWIN/BASF commands to refine structures and validate bond lengths/angles .
  • Electrostatic potential mapping : Compare charge distributions of derivatives using density functional theory (DFT) to explain variations in receptor affinity (e.g., altered hydrogen bonding with –CF₃ groups) .
  • Dose-response validation : Replicate conflicting bioassays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to rule out experimental variability .

Q. What computational approaches are recommended to predict the reactivity of this compound in cross-coupling reactions?

Methodology :

  • DFT calculations : Optimize transition states for Suzuki-Miyaura couplings using Gaussian08. Calculate activation energies for aryl bromide intermediates to prioritize Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos) .
  • Solvent modeling : Use COSMO-RS to predict solvation effects on reaction rates in polar aprotic solvents (e.g., DMF vs. THF) .
  • Hammett analysis : Correlate substituent σ values with reaction rates to design electron-deficient aryl partners for improved coupling efficiency .

Q. How can researchers address discrepancies in NMR data for this compound derivatives across different studies?

Methodology :

  • Deuterated solvent standardization : Ensure consistent use of CDCl₃ or DMSO-d₆ to eliminate solvent-induced shifts .
  • Paramagnetic quenching : Add EDTA to chelate trace metals (e.g., Fe³⁺) that broaden aromatic proton signals .
  • Variable temperature NMR : Resolve overlapping peaks by acquiring spectra at 243 K, enhancing resolution for diastereotopic protons .

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